molecular formula C24H19BrCl2N2O2 B10918396 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10918396
M. Wt: 518.2 g/mol
InChI Key: UTYOUDSXVGILKZ-UHFFFAOYSA-N
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Description

4-[4-BROMO-1-(2,4-DICHLOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-BROMO-1-(2,4-DICHLOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-BROMO-1-(2,4-DICHLOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

4-[4-BROMO-1-(2,4-DICHLOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-BROMO-1-(2,4-DICHLOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific receptors or enzymes, potentially inhibiting or activating certain biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Shares the bromine and benzyl groups but differs in other substituents.

    3,4-Dichlorobenzyl bromide: Contains similar chlorine and bromine groups but lacks the pyrazole and methoxy groups.

Uniqueness

4-[4-BROMO-1-(2,4-DICHLOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H19BrCl2N2O2

Molecular Weight

518.2 g/mol

IUPAC Name

4-bromo-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H19BrCl2N2O2/c1-30-19-9-4-15(5-10-19)23-22(25)24(16-6-11-20(31-2)12-7-16)29(28-23)14-17-3-8-18(26)13-21(17)27/h3-13H,14H2,1-2H3

InChI Key

UTYOUDSXVGILKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)Br

Origin of Product

United States

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